4-methylbenzenesulfonyl fluoride 4-methylbenzenesulfonyl fluoride p-Toluenesulfonyl fluoride is a peroxygen bleach activator and is also useful in the treatment of Alzheimer′s disease.

Brand Name: Vulcanchem
CAS No.: 455-16-3
VCID: VC1605063
InChI: InChI=1S/C7H7FO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)F
Molecular Formula: C7H7FO2S
Molecular Weight: 174.19 g/mol

4-methylbenzenesulfonyl fluoride

CAS No.: 455-16-3

Cat. No.: VC1605063

Molecular Formula: C7H7FO2S

Molecular Weight: 174.19 g/mol

* For research use only. Not for human or veterinary use.

4-methylbenzenesulfonyl fluoride - 455-16-3

Specification

CAS No. 455-16-3
Molecular Formula C7H7FO2S
Molecular Weight 174.19 g/mol
IUPAC Name 4-methylbenzenesulfonyl fluoride
Standard InChI InChI=1S/C7H7FO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3
Standard InChI Key IZZYABADQVQHLC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)F
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)F
Melting Point 41.5 °C

Introduction

Chemical Identity and Physical Properties

4-Methylbenzenesulfonyl fluoride is an organosulfur compound with the CAS Registry Number 455-16-3. It is commonly known by several alternative names including p-toluenesulfonyl fluoride, tosyl fluoride, and p-methylbenzenesulfonyl fluoride . This compound possesses a molecular formula of C₇H₇FO₂S with a molecular mass of 174.19 g/mol .

Physical Characteristics

The compound exhibits specific physical properties that influence its handling and applications in laboratory settings. These properties are summarized in the following table:

PropertyValueSource
Molecular FormulaC₇H₇FO₂S
Molecular Weight174.19 g/mol
Physical StateWhite to light yellow crystalline solid
Melting Point41.5 °C
Boiling Point104-108 °C @ 12 Torr
Density1.233 g/cm³

The compound's relatively low melting point facilitates its handling in laboratory conditions, while its stability at room temperature makes it convenient for storage and use in various applications.

Structural Characteristics

The molecular structure of 4-methylbenzenesulfonyl fluoride features a benzene ring substituted with a methyl group at the para position and a sulfonyl fluoride group. This arrangement contributes to its chemical reactivity and application profile in organic synthesis. The compound can be represented by several notations:

  • InChI: InChI=1S/C7H7FO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3

  • SMILES: S(F)(=O)(=O)C1=CC=C(C)C=C1

  • Canonical SMILES: O=S(=O)(F)C1=CC=C(C=C1)C

Chemical Reactivity and Mechanism

General Reactivity Profile

4-Methylbenzenesulfonyl fluoride demonstrates significant reactivity attributed to its sulfonyl fluoride functional group. This group makes the compound particularly useful in organic synthesis, especially in reactions involving nucleophilic substitution. The electrophilic nature of the sulfur atom, enhanced by the electron-withdrawing effect of the fluorine and oxygen atoms, makes it susceptible to nucleophilic attack.

Lewis Acid-Catalyzed Reactions

Recent research has explored Lewis acid-catalyzed sulfur fluoride exchange (SuFEx) reactions involving 4-methylbenzenesulfonyl fluoride. These reactions have demonstrated the compound's ability to couple with trimethylsilyl (TMS) derivatives of various amines, including benzylamine, tert-butylamine, and imidazole .

Reaction Mechanism

The mechanism of reactions involving 4-methylbenzenesulfonyl fluoride has been investigated using 19F NMR spectroscopy. In Lewis acid-catalyzed reactions, particularly those utilizing calcium-based catalysts such as Ca(NTf₂)₂ and Ca(OTf)₂, evidence suggests a mechanism where:

  • The calcium ion coordinates to the S(VI) fluoride

  • A four-membered transition state forms

  • Simultaneous S–N and Si–F bond formation occurs

  • Concomitant S–F and Si–N bond cleavage takes place

This mechanistic pathway is supported by the observation of trimethylsilyl fluoride (TMSF) at −158 ppm in 19F NMR spectroscopy during these reactions . The proposed mechanism aligns with similar catalytic SuFEx reactions involving silyl aryl alcohols.

Synthetic Applications

Role in Organic Synthesis

4-Methylbenzenesulfonyl fluoride serves as a valuable reagent in organic synthesis, participating in various transformations that leverage its unique reactivity profile. Its primary applications include:

  • Preparation of sulfonamides through reactions with amines

  • Formation of sulfonate esters when reacted with alcohols

  • Conversion of poor leaving groups into good leaving groups

  • Synthesis of sulfones from organometallic reagents

Catalytic Systems

Recent research has explored various catalytic systems that enhance the reactivity of 4-methylbenzenesulfonyl fluoride. Notable catalysts include:

CatalystApplicationObservation
Ca(NTf₂)₂SuFEx reactionsEffective coupling with TMS-amines with TMSF formation
Ca(OTf)₂SuFEx reactionsSimilar reactivity to Ca(NTf₂)₂
LiNTf₂SuFEx reactionsActive in trapping fluoride independent of the catalyst type

These catalytic systems expand the synthetic utility of 4-methylbenzenesulfonyl fluoride by enabling more efficient and selective transformations .

Biological Activity and Applications

Enzyme Inhibition

4-Methylbenzenesulfonyl fluoride has demonstrated activity as an inhibitor of certain serine hydrolases, including Fatty Acid Amide Hydrolase (FAAH). This inhibitory activity stems from the compound's ability to form covalent bonds with active site residues in enzymes, particularly serine residues, which explains its application as a biochemical probe in protein studies.

Pharmaceutical Relevance

The compound's ability to serve as a building block in the synthesis of sulfonamides contributes to its relevance in pharmaceutical chemistry. Sulfonamides constitute an important class of medicinal compounds with applications across various therapeutic areas, including:

  • Antimicrobial agents

  • Diuretics

  • Antidiabetic drugs

  • Anti-inflammatory compounds

This makes 4-methylbenzenesulfonyl fluoride indirectly valuable in pharmaceutical research and development.

Comparative Analysis with Related Compounds

Structural Analogues

Several structural analogues of 4-methylbenzenesulfonyl fluoride exist, each with distinct properties and applications. Notable examples include:

  • 2-Chloro-4-methylbenzenesulfonyl fluoride (CAS: 25300-23-6): This compound features an additional chlorine substituent at the ortho position, modifying its reactivity profile .

  • 4-Hydroxy-3-methylbenzenesulfonyl fluoride: This analogue contains a hydroxyl group, which introduces additional functionality and potential for derivatization.

Reactivity Comparison

Recent Advances and Future Directions

Emerging Synthetic Applications

Recent research has expanded the utility of 4-methylbenzenesulfonyl fluoride in organic synthesis. The development of Lewis acid-catalyzed SuFEx reactions represents a significant advance in this area, offering new methodologies for the formation of S–N bonds under mild conditions . These advances are expected to continue broadening the compound's application profile in synthetic chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator